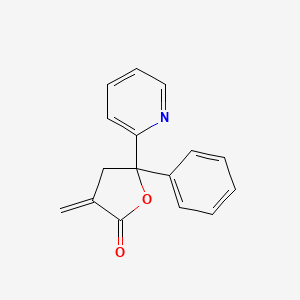![molecular formula C22H46BrN2+ B14478992 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide CAS No. 66264-47-9](/img/structure/B14478992.png)
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at the bridgehead positions. The octyl groups attached to the nitrogen atoms enhance its hydrophobicity, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with octyl bromide. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in a suitable solvent such as methanol, followed by the addition of octyl bromide under vigorous stirring. The reaction mixture is then stirred overnight at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as NMR and HPLC to ensure the desired product is obtained.
化学反应分析
Types of Reactions: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound can react with nucleophiles such as halides, thiolates, and amines under mild conditions to form substituted products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield halogenated derivatives, while oxidation can produce N-oxides.
科学研究应用
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,4-dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide involves its ability to act as a strong nucleophile and a good leaving group. The nitrogen atoms in the bicyclic framework can participate in nucleophilic attacks, facilitating various chemical transformations. Additionally, the octyl groups enhance its hydrophobic interactions, making it effective in phase-transfer catalysis .
相似化合物的比较
1,4-Diazabicyclo[2.2.2]octane: A parent compound with similar nucleophilic properties but lacking the hydrophobic octyl groups.
1,4-Didecyl-1,4-diazoniabicyclo[2.2.2]octane: A similar compound with decyl groups instead of octyl groups, offering different hydrophobic characteristics.
N,N′-Difluoro-1,4-diazoniabicyclo[2.2.2]octane: A fluorinated derivative with unique reactivity due to the presence of fluorine atoms.
Uniqueness: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is unique due to its combination of a bicyclic framework with hydrophobic octyl groups, making it highly effective in phase-transfer catalysis and other applications requiring enhanced solubility and reactivity .
属性
CAS 编号 |
66264-47-9 |
|---|---|
分子式 |
C22H46BrN2+ |
分子量 |
418.5 g/mol |
IUPAC 名称 |
1,4-dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C22H46N2.BrH/c1-3-5-7-9-11-13-15-23-17-20-24(21-18-23,22-19-23)16-14-12-10-8-6-4-2;/h3-22H2,1-2H3;1H/q+2;/p-1 |
InChI 键 |
IEJQLVTWQKUALF-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
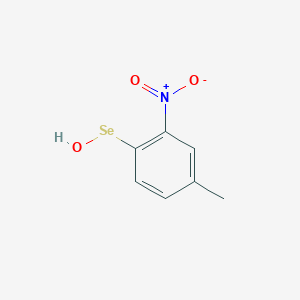
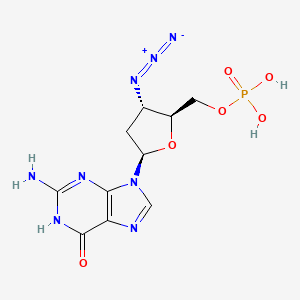

![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
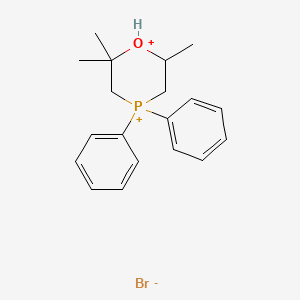
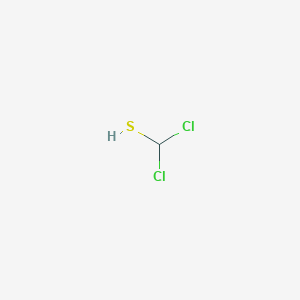
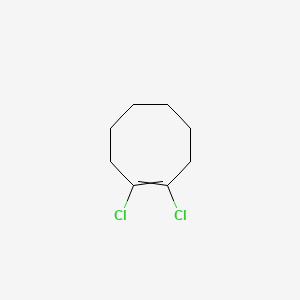
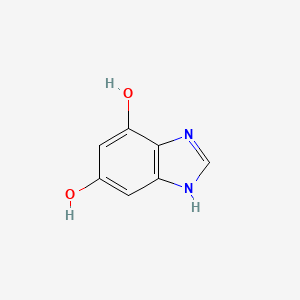
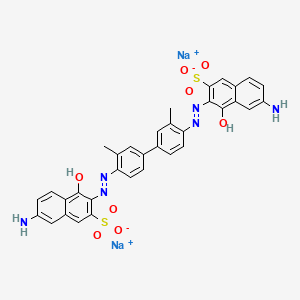
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
